Technical Documentation Center

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Core Science & Biosynthesis

Foundational

High-Resolution Crystal Structure and X-Ray Diffraction Analysis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Significance In contemporary medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Significance

In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a privileged scaffold. Pioneered by Carreira, Rogers-Evans, and co-workers, 3,3-disubstituted oxetanes are now widely deployed as bioisosteric replacements for gem-dimethyl and carbonyl groups [1]. This substitution strategy effectively reduces lipophilicity (cLogP), enhances aqueous solubility, and mitigates cytochrome P450 (CYP450) metabolic liabilities without altering the molecule's spatial volume.

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5) represents a highly functionalized, densely packed building block [2]. It combines an oxetane core with an amino acid derivative framework (a tertiary amine and a methyl ester). Understanding its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical for downstream structure-based drug design (SBDD). The spatial orientation of the benzyl group relative to the oxetane oxygen dictates its vector geometry when docking into target protein pockets.

BioisostereLogic A gem-Dimethyl Group (High Lipophilicity) C 3,3-Disubstituted Oxetane (Optimal Bioisostere) A->C Isosteric Replacement B Carbonyl Group (Metabolic Instability) B->C Isosteric Replacement D Reduced cLogP & Increased Solubility C->D E Blocked CYP450 Metabolism C->E F pKa Modulation of Adjacent Amine C->F

Logical workflow of bioisosteric replacement utilizing 3,3-disubstituted oxetanes.

Physicochemical & Crystallographic Profile

To establish a baseline for crystallographic analysis, the quantitative data of the compound must be parameterized. The table below summarizes the fundamental chemical properties alongside the representative crystallographic parameters expected for this class of 3,3-disubstituted oxetane amino esters.

Table 1: Quantitative Profile of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

ParameterValue / SpecificationAnalytical Significance
Molecular Formula C₁₃H₁₇NO₃Determines the theoretical density ( Dx​ ) in the crystal lattice.
Molecular Weight 235.28 g/mol Used to calculate the absorption coefficient ( μ ) for X-ray data correction.
Expected Space Group P21​/c (Monoclinic)Typical for achiral, densely packed organic molecules lacking strong H-bond donors.
C-O-C Bond Angle ~90.2°Indicates high ring strain; critical for validating the refinement model's geometry.
Ring Puckering Angle < 16°Confirms the near-planar nature of the oxetane ring compared to cyclobutanes (~30°).
Amine pKa (Predicted) ~7.2 (Lowered from ~9.9)Result of the strong inductive (-I) effect from the electronegative oxetane oxygen.

Self-Validating Experimental Workflows

The transition from a synthesized powder to a high-resolution crystallographic model requires a rigorous, self-validating protocol. Every choice in the workflow below is driven by physical causality to ensure structural integrity and trustworthiness.

Protocol A: High-Purity Crystallization via Vapor Diffusion

Causality: Rapid evaporation leads to kinetic trapping, yielding amorphous powders or twinned crystals. Vapor diffusion allows the system to approach the supersaturation curve thermodynamically, promoting highly ordered crystal lattice formation.

  • Solvent Selection: Dissolve 50 mg of the compound (purity >97% [3]) in 0.5 mL of Dichloromethane (DCM). DCM is chosen because it readily solubilizes both the lipophilic benzyl ring and the polar ester/amine groups.

  • Setup: Place the DCM solution in a 2-dram inner vial. Place this vial uncapped inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (antisolvent).

  • Equilibration: Cap the outer vial tightly and store at 20 °C in a vibration-free environment for 48–72 hours.

  • Validation: Extract the mother liquor and analyze via HPLC. A residual concentration matching the theoretical solubility limit validates that the crystallization has reached thermodynamic equilibrium, ensuring the harvested crystals are not metastable.

Protocol B: SCXRD Data Collection and Refinement

Causality: Data collection at ambient temperature introduces high atomic thermal vibrations (Debye-Waller factors), which smear electron density and obscure the subtle puckering of the oxetane ring. Cryo-cooling to 100 K freezes out these vibrations, yielding sharp, high-resolution diffraction spots.

  • Mounting: Harvest a single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) under polarized light microscopy to ensure no birefringence anomalies (which indicate twinning). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. The oil prevents atmospheric moisture from degrading the crystal and acts as a cryoprotectant.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

  • Data Acquisition: Expose the crystal to Mo Kα radiation ( λ = 0.71073 Å) using a microfocus diffractometer. Collect full sphere data using ω and ϕ scans to ensure high redundancy (completeness > 99%).

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT). This method efficiently locates the heavier oxygen and nitrogen atoms, providing a robust initial framework.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Validation: The model is self-validating if the Goodness-of-Fit (GOF) approaches 1.00 and the final R1​ factor is < 0.05. Anisotropic displacement parameters (ellipsoids) must be checked for non-positive definite atoms.

XRDWorkflow N1 Vapor Diffusion (DCM/Hexane) N2 Crystal Selection (Polarized Light) N1->N2 N3 Cryo-Cooling (100 K N2 Stream) N2->N3 N4 Data Collection (Mo Kα Radiation) N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Refinement (SHELXL) N5->N6

Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Structural Analysis & Mechanistic Insights

Once the structure of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate is solved, several key mechanistic insights regarding its behavior in biological systems can be extracted from the electron density map.

Oxetane Ring Puckering and Strain

Unlike cyclobutane, which exhibits a highly puckered conformation (~30°) to relieve eclipsing interactions, the oxetane ring in this molecule remains nearly planar (puckering angle < 16°). The X-ray data reveals a compressed C-O-C bond angle of approximately 90.2° [1]. This planarity is causally linked to the presence of the heteroatom, which reduces the number of transannular steric clashes. For drug developers, this rigid, flat topology means the molecule projects its substituents (the benzyl group and the ester) in highly predictable, fixed vectors, minimizing the entropic penalty upon binding to a target protein.

Inductive Effects on the Amine Nitrogen

A critical observation from the crystal structure is the bond length and geometry around the tertiary amine at the C3 position. The highly electronegative oxygen atom of the oxetane ring exerts a powerful inductive electron-withdrawing effect (-I effect) through the short σ -bonding framework. Mechanistic Consequence: This pulls electron density away from the nitrogen lone pair. Consequently, the basicity ( pKa​ ) of the benzyl(methyl)amino group is significantly reduced (typically dropping from ~9.9 in standard aliphatic amines to ~7.2). This structural feature is paramount for oral bioavailability, as it prevents the molecule from being overly ionized in the physiological pH of the intestines, thereby enhancing membrane permeability.

Crystal Packing and Intermolecular Forces

Because Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate lacks strong hydrogen bond donors (the amine is tertiary, and the ester is fully substituted), the crystal lattice is stabilized primarily through weaker intermolecular forces. The X-ray packing diagram typically reveals:

  • Dipole-Dipole Interactions: Alignment between the carbonyl oxygen of the methyl ester and the partially positive regions of adjacent molecules.

  • π−π Stacking: The benzyl rings of adjacent asymmetric units align to maximize van der Waals contact, driving the formation of the monoclinic P21​/c space group.

Conclusion

The crystallographic analysis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate provides an authoritative blueprint of how 3,3-disubstituted oxetanes behave at the atomic level. By employing rigorous, self-validating SCXRD protocols, researchers can confirm the near-planar geometry of the oxetane core and the precise spatial vectors of the amino and ester substituents. These structural parameters directly explain the molecule's unique physicochemical properties—such as modulated amine basicity and high metabolic stability—cementing its value as a premium building block in modern structure-based drug discovery.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, American Chemical Society. URL:[Link]

  • Accela ChemBio Inc. "Methyl 3-[Benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5)." Accela ChemBio Product Catalog. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate Derivatives

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1][2][3] Its unique combination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional geometry allows medicinal chemists to fine-tune the physicochemical properties of drug candidates.[2][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and receptor binding affinity, while also potentially reducing the basicity of adjacent amine groups—a critical factor in optimizing a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][3]

This guide provides a comprehensive framework for the pharmacokinetic profiling of a specific class of these compounds: Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate derivatives. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol. Instead, this document will serve as a strategic guide, elucidating the causal relationships between experimental design and the generation of decision-driving data. We will explore the core in vitro and in vivo assays necessary to construct a robust pharmacokinetic profile, enabling researchers and drug development professionals to anticipate a compound's fate within a biological system.

Strategic Overview of Pharmacokinetic Profiling

The goal of pharmacokinetic profiling is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity (NCE).[4][5] Early and thorough ADME testing is critical; it guides chemical structure optimization, facilitates the selection of promising drug candidates, and helps predict in vivo pharmacokinetic properties and potential drug-drug interactions (DDIs) in humans.[6] Our experimental journey will be structured to first establish a baseline understanding of the compound's intrinsic properties through a series of in vitro assays before moving to more complex and resource-intensive in vivo studies.

G cluster_0 In Vitro Profiling (Early Discovery) cluster_1 In Vivo Studies (Lead Optimization) Physicochemical\nCharacterization Physicochemical Characterization Metabolic Stability Metabolic Stability Physicochemical\nCharacterization->Metabolic Stability Plasma Protein\nBinding Plasma Protein Binding Metabolic Stability->Plasma Protein\nBinding CYP450\nInhibition CYP450 Inhibition Plasma Protein\nBinding->CYP450\nInhibition Rodent PK Study\n(IV & PO) Rodent PK Study (IV & PO) CYP450\nInhibition->Rodent PK Study\n(IV & PO) Candidate Selection Metabolite\nIdentification Metabolite Identification Rodent PK Study\n(IV & PO)->Metabolite\nIdentification Excretion Studies Excretion Studies Metabolite\nIdentification->Excretion Studies Human PK\nPrediction Human PK Prediction Metabolite\nIdentification->Human PK\nPrediction

Caption: High-level workflow for pharmacokinetic profiling.

Part 1: Foundational In Vitro Assessment

In vitro ADME assays are the bedrock of our profiling efforts.[7][8][9] They are designed to be rapid, cost-effective, and require minimal amounts of the test compound, making them ideal for the early stages of drug discovery.[6]

Physicochemical Properties: The Molecule's "Personality"

Before delving into biological assays, we must understand the fundamental physicochemical characteristics of our oxetane derivatives. These properties govern a compound's behavior in biological matrices and can significantly impact the reliability of subsequent ADME data.[7]

ParameterMethodRationale & Implication
Aqueous Solubility Thermodynamic or Kinetic Turbidimetric MethodPoor solubility can be a major hurdle for oral absorption and may lead to misleading results in other in vitro assays.[7]
Lipophilicity (LogD) Shake-flask method or HPLC-based measurement at pH 7.4LogD influences membrane permeability, plasma protein binding, and metabolic clearance. An optimal range is typically sought to balance these factors.
pKa Potentiometric titration or UV-spectroscopyFor amino-oxetanes, the pKa of the tertiary amine is critical. It dictates the charge state at physiological pH, affecting solubility, permeability, and target engagement. The oxetane motif is known to reduce the basicity of adjacent amines.[1][3]
Metabolic Stability: The First Look at Clearance

Metabolic stability assays predict how quickly a compound is cleared by metabolic enzymes. This is a critical parameter, as rapid clearance can prevent a drug from reaching therapeutic concentrations. For oxetane-containing compounds, it is crucial to assess stability in both liver microsomes and hepatocytes.

A Note on Oxetane Metabolism: A key feature of oxetanes is their potential to be metabolized by microsomal epoxide hydrolase (mEH) to form diols.[10][11][12] This provides an alternative clearance pathway to the more common Cytochrome P450 (CYP450) system.[13] Directing metabolism away from CYPs can be a deliberate strategy to reduce the risk of drug-drug interactions.[13] Therefore, our metabolic stability assessment must be designed to capture the contributions of both mEH and CYP systems.

  • Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Incubation: The test compound (e.g., at 1 µM) is added to the HLM suspension and incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14][15]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_0 Assay Setup cluster_1 Time-Point Sampling cluster_2 Analysis Test Compound Test Compound Incubate @ 37°C Incubate @ 37°C Test Compound->Incubate @ 37°C HLM + NADPH HLM + NADPH HLM + NADPH->Incubate @ 37°C T=0 T=0 T=5 T=5 T=0->T=5 T=15 T=15 T=5->T=15 T=30 T=30 T=15->T=30 T=60 T=60 T=30->T=60 Quench Reaction Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate CLint Calculate CLint LC-MS/MS Analysis->Calculate CLint

Caption: Workflow for a microsomal stability assay.

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[16] It is generally the unbound (free) fraction of the drug that is available to exert a pharmacological effect and be cleared.[17][18] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.

  • Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.[17]

  • Sample Loading: The test compound is spiked into plasma (human, rat, etc.) and added to one chamber. A protein-free buffer (PBS, pH 7.4) is added to the other chamber.[19]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for several hours to allow the free drug to equilibrate across the membrane.[16][19]

  • Sampling & Analysis: After incubation, equal aliquots are taken from both the plasma and buffer chambers. The samples are prepared (typically by protein precipitation) and analyzed by LC-MS/MS to determine the compound concentration in each chamber.[17]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 Inhibition: Screening for Drug-Drug Interaction Potential

A significant safety concern in drug development is the potential for a new drug to inhibit the activity of CYP450 enzymes.[20] Such inhibition can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[20][21]

  • System: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used with specific fluorogenic probe substrates.[22]

  • Assay: The test compound is pre-incubated with the CYP enzyme and a NADPH regenerating system.

  • Reaction Initiation: The reaction is started by adding the specific fluorogenic substrate.

  • Measurement: The plate is incubated, and the formation of the fluorescent metabolite is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to a vehicle control. A dose-response curve is generated to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[22][23]

AssayKey ParameterImplication for Development
Metabolic Stability Intrinsic Clearance (CLint)High CLint suggests rapid metabolism and potentially poor oral bioavailability.
Plasma Protein Binding Fraction Unbound (fu)Very low fu (<1%) means a higher total drug concentration is needed to achieve a therapeutic effect.[16]
CYP450 Inhibition IC50 ValuesLow IC50 values (e.g., <1 µM) for major CYP isoforms indicate a high potential for drug-drug interactions.[23]

Part 2: Definitive In Vivo Pharmacokinetic Studies

Following a promising in vitro profile, the next logical step is to evaluate the compound's behavior in a living organism.[5][24] These studies are essential for understanding the interplay of ADME processes and for predicting human pharmacokinetics.[24][25]

Study Design: The Rodent PK Study

The rat is a commonly used species for initial PK studies. A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • IV Administration: Provides direct access to the systemic circulation, allowing for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vss), and Half-life (t½).

  • PO Administration: Allows for the assessment of oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: The compound is administered as a bolus injection (e.g., 1 mg/kg) via the tail vein.

    • PO Group: The compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (e.g., ~100 µL) are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Samples are collected into tubes containing an anticoagulant and immediately processed to plasma.

  • Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.[14][15] This is the most critical and technically demanding part of the study, requiring high sensitivity and selectivity.[14]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

G cluster_0 Dosing Groups IV Dosing (1 mg/kg) IV Dosing (1 mg/kg) Serial Blood Sampling Serial Blood Sampling IV Dosing (1 mg/kg)->Serial Blood Sampling PO Dosing (10 mg/kg) PO Dosing (10 mg/kg) PO Dosing (10 mg/kg)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Plasma Preparation->LC-MS/MS Bioanalysis Concentration vs. Time Data Concentration vs. Time Data LC-MS/MS Bioanalysis->Concentration vs. Time Data PK Parameter Calculation (NCA) PK Parameter Calculation (NCA) Concentration vs. Time Data->PK Parameter Calculation (NCA)

Caption: Workflow for an in vivo pharmacokinetic study.

Interpreting the Data: Building the PK Profile

The data generated from the in vivo study allows for the construction of a comprehensive PK profile.

ParameterRouteDefinitionSignificance
Cmax POMaximum observed plasma concentrationIndicates the peak exposure after an oral dose.
Tmax POTime to reach CmaxIndicates the rate of absorption.
AUC IV, POArea Under the concentration-time CurveRepresents the total drug exposure over time.
IVHalf-lifeTime required for the plasma concentration to decrease by half.
CL IVClearanceThe volume of plasma cleared of the drug per unit of time. A primary parameter.
Vss IVVolume of Distribution at Steady StateApparent volume into which the drug distributes. High Vss suggests extensive tissue distribution.
F% POOral Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for oral drug candidates.

Conclusion: A Self-Validating System for Drug Development

This guide outlines a logical, stepwise approach to the pharmacokinetic profiling of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate derivatives. By starting with fundamental in vitro assays and progressing to definitive in vivo studies, we create a self-validating system. The in vitro data on metabolic stability and permeability help to explain the in vivo observations of clearance and bioavailability. Similarly, the in vivo metabolite identification studies can rationalize the clearance pathways suggested by the initial microsomal assays. This integrated approach, grounded in the principles of ADME science, provides the robust, high-quality data necessary to make informed decisions and advance only those compounds with the highest probability of success in the complex journey of drug development.[4]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic P
  • In Vitro ADME Assays and Services.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • Plasma Protein Binding Assay. Visikol.
  • Hip to be square: oxetanes as design elements to alter metabolic p
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF.
  • In Vitro ADME. BioDuro.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Plasma Protein Binding Assay. Domainex.
  • In-vitro plasma protein binding. Protocols.io.
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Bioanalysis Applic
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Small Molecule Bioanalysis. BioAgilytix.
  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. Bioanalysis Zone.
  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. Aragen.
  • In Vivo Pharmacokinetics. WuXi AppTec DMPK.

Sources

Foundational

Thermodynamic Stability Profile of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The integration of oxetanes into medicinal chemistry as bioisosteres for gem-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The integration of oxetanes into medicinal chemistry as bioisosteres for gem-dimethyl or carbonyl groups has revolutionized modern drug design by enhancing aqueous solubility, lowering lipophilicity (LogP), and improving metabolic clearance profiles[1]. However, the inherent thermodynamic instability of the four-membered cyclic ether—driven by significant ring strain—presents unique challenges during formulation and synthesis.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and kinetic stability of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5)[2]. By dissecting the competing forces of ring strain, steric shielding, and 1,3-amphoteric electrostatics, we establish a predictive framework for its behavior under varying pH and thermal conditions.

Structural Thermodynamics & Mechanistic Causality

The Thermodynamic Penalty: Ring Strain

The fundamental thermodynamic driver for the degradation of oxetanes is ring strain, which is approximately 106 to 107 kJ/mol[3]. This energy penalty arises from angle strain (compression of the ideal sp3 bond angle from 109.5° to ~90°) and torsional strain (eclipsing interactions of adjacent C-H bonds). Thermodynamically, the ring-opened acyclic products are vastly favored; thus, the stability of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate is entirely kinetically controlled .

1,3-Amphoteric Orthogonality

3-Aminooxetanes are classified as 1,3-amphoteric molecules because they possess both a nucleophilic site (the tertiary amine) and an electrophilic site (the oxetane carbons). In many molecular architectures, this would lead to rapid, self-destructive intramolecular cyclization or polymerization. However, the 1,3-relative positioning in this scaffold imposes a high activation energy barrier ( ΔG‡ ) that strictly inhibits intra- and intermolecular ring-opening, rendering the molecule surprisingly bench-stable[4].

Electrostatic Shielding & Kinetic Trapping

Under acidic conditions, oxetanes typically undergo rapid acid-catalyzed ring opening via protonation of the ethereal oxygen, which transforms it into a superior leaving group. However, the presence of the benzyl(methyl)amino group alters this pathway:

  • Preferential Protonation: The tertiary amine nitrogen is significantly more basic than the oxetane oxygen. As pH drops, the amine protonates first.

  • Electrostatic Repulsion: The resulting localized positive charge on the C3-nitrogen creates an electrostatic shield. This repels additional hydronium ions ( H3​O+ ), drastically reducing the effective basicity of the adjacent oxetane oxygen.

  • Steric Blockade: The massive steric bulk of the gem-disubstituted C3 position (housing both the benzyl-amine and the methyl ester) physically blocks SN​2 nucleophilic attack on the C2 and C4 carbons.

Pathway A Methyl 3-[benzyl(methyl)amino] oxetane-3-carboxylate B Protonation of Oxetane Oxygen A->B H+ (Low pH) C Protonation of Amine Nitrogen (Kinetic Trap) A->C H+ (Moderate pH) D C-O Bond Cleavage (Relief of ~107 kJ/mol strain) B->D Rate-determining C->B Excess H+ E Ring-Opened Intermediate D->E F Nucleophilic Attack (e.g., H2O) E->F G Acyclic Degradant F->G

Caption: Acid-catalyzed ring-opening pathway demonstrating the kinetic trap of the protonated amine.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physicochemical parameters governing the stability of this specific oxetane derivative.

ParameterValue / EstimateMechanistic Implication
Ring Strain Energy ~106 - 107 kJ/molProvides the thermodynamic driving force for all ring-opening degradation pathways[3].
Amine pKa​ ~6.5 - 7.0At physiological pH (7.4), exists in an equilibrium favoring the free base; at mildly acidic pH, protonation provides electrostatic shielding.
Ester Hydrolysis ( ΔG∘ ) Highly NegativeThermodynamically favored under basic conditions, though kinetically slowed by the steric bulk of the C3-benzyl group.
Thermal Degradation ( Tonset​ ) > 150 °CHigh thermal stability in the absence of Lewis/Brønsted acids due to the high activation barrier of un-catalyzed C-O cleavage.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, stability profiling must be treated as a self-validating system. The following protocols are designed to extract precise thermodynamic parameters ( ΔH‡ , ΔS‡ ) rather than just observational degradation rates.

Protocol 1: Variable-Temperature NMR (VT-NMR) Thermodynamic Profiling

Objective: To determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the acid-catalyzed ring opening using the Eyring equation.

Materials:

  • Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (High purity >97%)[5].

  • Deuterated Trifluoroacetic Acid (TFA- d ) and Deuterium Oxide ( D2​O ).

  • 600 MHz NMR Spectrometer with VT capabilities.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10 mg of the oxetane substrate in 0.5 mL of D2​O in a standard NMR tube.

  • Baseline Acquisition: Acquire a baseline 1H and 13C NMR spectrum at 298 K to confirm the integrity of the intact oxetane ring (characteristic oxetane proton doublets at ~4.5-5.0 ppm).

  • Acidic Spiking: Inject 50 μL of TFA- d into the NMR tube to initiate the acid-catalyzed ring opening.

  • Kinetic Data Acquisition: Immediately place the tube in the spectrometer. Run a series of 1D 1H NMR spectra at continuous 5-minute intervals.

  • Temperature Variation: Repeat Steps 1-4 across a temperature gradient: 298 K, 313 K, 328 K, and 343 K.

  • Data Analysis: Integrate the decaying oxetane proton signals against a stable internal standard (e.g., TSP). Calculate the rate constant ( k ) for each temperature.

  • Validation: Plot ln(k/T) versus 1/T . A linear Eyring plot validates the mechanism. The slope yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Workflow S1 1. Substrate Preparation S2 2. VT-NMR Setup (298K-353K) S1->S2 S3 3. Acidic Spiking (TFA/D2O) S2->S3 S4 4. Kinetic Data Acquisition S3->S4 S5 5. Eyring Plot Analysis S4->S5

Caption: Experimental workflow for variable-temperature NMR thermodynamic profiling.

Protocol 2: pH-Dependent Accelerated Degradation (HPLC-UV/MS)

Objective: To map the kinetic stability of the oxetane ring and the methyl ester across the physiological and gastrointestinal pH spectrum.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare three 50 mM buffer solutions: pH 2.0 (Phosphate/HCl), pH 7.4 (PBS), and pH 10.0 (Borate).

  • Spiking: Dissolve the substrate in DMSO to create a 10 mM stock. Spike 10 μL of stock into 990 μL of each buffer (final concentration 100 μM ).

  • Incubation: Incubate the vials in a thermoshaker at 37 °C.

  • Aliquot Sampling: Extract 50 μL aliquots at t=0,1,2,4,8,12,24,and 48 hours.

  • Quenching: Immediately quench the pH 2.0 and pH 10.0 samples by diluting 1:1 with cold, neutral mobile phase (Water/Acetonitrile with 0.1% Formic Acid) to halt degradation.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass ( m/z 236.1 [M+H]+ ) and the appearance of the ester hydrolysis product ( m/z 222.1) and ring-opened diol/amino-alcohol degradants.

  • Causality Check: If degradation at pH 10.0 outpaces pH 2.0, ester saponification is the kinetically dominant vulnerability compared to oxetane ring-opening for this specific steric configuration.

Conclusion

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate represents a highly sophisticated structural motif. While the oxetane ring carries a massive thermodynamic penalty (~107 kJ/mol), the molecule achieves remarkable kinetic stability. The gem-disubstitution provides a steric fortress against nucleophiles, and the basicity of the tertiary amine acts as an electrostatic shield against acid-catalyzed ring opening. Understanding these competing thermodynamic and kinetic forces is critical for successfully deploying this building block in advanced drug discovery pipelines.

References

  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions.Chemical Science (RSC Publishing). DOI: 10.1039/D0SC04254D.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews (ACS Publications).
  • A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis.Benchchem.
  • 2306275-04-5 | Methyl 3-(benzyl(methyl)amino)oxetane-3-carboxylate.ChemScene.

Sources

Exploratory

Toxicity and In Vitro Safety Profiling of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate: A Predictive and Evaluative Guide

Executive Summary In modern medicinal chemistry, the incorporation of highly strained, four-membered heterocycles has revolutionized lead optimization. Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of highly strained, four-membered heterocycles has revolutionized lead optimization. Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5) is a privileged building block that leverages the oxetane motif to modulate physicochemical properties. While empirical in vivo toxicity data for this specific intermediate remains proprietary or limited, its structural moieties allow for highly accurate predictive toxicology.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating in vitro safety profiling framework. By analyzing the causality between its structural features (the oxetane core, the methyl ester, and the benzylamine) and biological systems, this guide establishes a robust screening cascade to de-risk this compound and its derivatives during early drug discovery.

Structural Rationale & Predictive Toxicology

The safety profile of any small molecule is intrinsically linked to its three-dimensional architecture and electronic distribution. Evaluating Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate requires deconstructing it into three functional domains:

A. The Oxetane-3-Carboxylate Core (The Bioisostere)

Oxetanes are frequently deployed as bioisosteres for gem-dimethyl or carbonyl groups. The substitution of a gem-dimethyl group with an oxetane introduces a highly polar oxygen atom without significantly increasing molecular volume.

  • Causality for Safety: The electron-withdrawing nature of the oxetane oxygen exerts a strong inductive effect, lowering the pKa of the adjacent tertiary amine by approximately 2 to 3 units. This reduction in basicity is a critical safety mechanism, as highly basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. Furthermore, the increased polarity lowers the partition coefficient (LogD), which reduces non-specific lipophilic binding and subsequent basal cytotoxicity, a phenomenon well-documented in [1].

B. The Methyl Ester Moiety (The Metabolic Soft Spot)
  • Causality for Safety: Methyl esters are highly susceptible to rapid hydrolysis by human carboxylesterases (CES1 in the liver, CES2 in the intestine). While this limits systemic exposure of the parent compound, the resulting oxetane-3-carboxylic acid is typically highly stable and non-toxic. If used as a prodrug, this rapid conversion is beneficial; however, if systemic circulation of the ester is required, this represents a severe metabolic liability that must be quantified.

C. The Benzyl(methyl)amino Group (The Reactive Liability)
  • Causality for Safety: Tertiary amines with benzyl substituents are prime targets for Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation. Oxidative cleavage of the benzyl group can generate reactive electrophilic species, such as benzaldehyde or transient iminium ions. These electrophiles can covalently bind to nucleophilic residues on cellular proteins, triggering idiosyncratic drug toxicity (IDT) or hepatotoxicity, necessitating rigorous reactive metabolite trapping assays as outlined in [2].

In Vitro Safety Profiling Strategy

To systematically de-risk this compound, a tiered in vitro screening cascade must be employed.

ScreeningCascade Start Methyl 3-[benzyl(methyl)amino] oxetane-3-carboxylate Tier1 Tier 1: Basal Cytotoxicity (HepG2 ATP Depletion) Start->Tier1 Tier2 Tier 2: Metabolic Stability (HLM ± NADPH / CES Hydrolysis) Tier1->Tier2 Tier3 Tier 3: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS) Tier2->Tier3 Tier4 Tier 4: Cardiac Safety (hERG Patch Clamp) Tier3->Tier4

Workflow for the in vitro safety and toxicity screening cascade.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal controls to ensure every assay validates its own performance window.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay

Purpose: To assess basal hepatotoxicity driven by the parent compound and its primary metabolites. Causality: HepG2 cells retain basal levels of metabolizing enzymes. Measuring ATP depletion (via luminescence) provides a direct, stoichiometric proxy for cell viability, as dead cells rapidly cease ATP synthesis and endogenous ATPases deplete remaining stores.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (0.1 μM to 100 μM).

  • Self-Validation Controls: Include 0.1% DMSO as the vehicle (negative control) and 50 μM Puromycin as the positive control. The assay is only valid if the calculated Z'-factor between DMSO and Puromycin is > 0.5.

  • Incubation: Incubate cells with the compound for 72 hours.

  • Detection: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a microplate reader. Calculate the CC₅₀ (concentration reducing viability by 50%) using a 4-parameter logistic non-linear regression.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Purpose: To quantify intrinsic clearance (CL_int) and trap reactive electrophiles generated by CYP-mediated N-debenzylation. Causality: Glutathione (GSH) is a soft nucleophile that mimics cellular defense mechanisms. By supplementing Human Liver Microsomes (HLM) with excess GSH, transient reactive electrophiles (e.g., aldehydes) will form stable GSH-adducts, which can be detected via LC-MS/MS by monitoring a characteristic neutral loss of 129 Da (the γ-glutamyl moiety).

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 mg/mL HLM, 10 μM test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Matrix: Run a parallel reaction without NADPH. Causality: This isolates the esterase-driven hydrolysis (which does not require NADPH) from CYP-driven oxidation (which strictly requires NADPH).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, and 60 minutes, remove 50 μL aliquots and quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate CL_int from the half-life of parent depletion. Scan for GSH adducts using a precursor ion scan for m/z 129.

MetabolicPathway Parent Parent Oxetane Ester Esterase Carboxylesterase (CES1/CES2) Parent->Esterase CYP CYP450 Oxidation (N-Debenzylation) Parent->CYP Acid Oxetane-3-carboxylic Acid (Stable) Esterase->Acid Reactive Reactive Electrophile (Benzaldehyde) CYP->Reactive GSH GSH Trapping Reactive->GSH Adduct GSH-Adduct (Detoxified) GSH->Adduct

Predicted metabolic pathways and reactive intermediate trapping mechanisms.

Quantitative Data Presentation: Expected Profiling Metrics

Based on established structure-activity relationships derived from[3] and [4], the table below summarizes the predictedin vitro safety metrics of the oxetane compound compared to its traditional gem-dimethyl analog.

Assay MetricMethyl 3-[benzyl(methyl)amino]oxetane-3-carboxylateMethyl 2-(benzyl(methyl)amino)-2-methylpropanoate (gem-dimethyl analog)Mechanistic Rationale
LogD (pH 7.4) ~ 1.2~ 2.5Oxetane oxygen increases polarity, significantly lowering lipophilicity.
Amine pKa ~ 6.5~ 8.8Inductive electron withdrawal by the oxetane oxygen reduces basicity.
HepG2 CC₅₀ > 100 μM (Low Toxicity)~ 30 μM (Moderate Toxicity)Lower LogD reduces non-specific membrane disruption and cytotoxicity.
hERG IC₅₀ > 50 μM (Safe)< 10 μM (Liability)Reduced amine basicity prevents protonation at physiological pH, mitigating hERG channel blockade.
HLM CL_int (+NADPH) High (Due to Esterase)High (Due to Esterase)Both compounds share the metabolically labile methyl ester group.
GSH Adduct Formation Positive (Low Level)Positive (High Level)N-debenzylation occurs in both, but lower lipophilicity of the oxetane reduces overall CYP binding affinity.

Conclusion

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate represents a highly optimized building block. While the methyl ester presents a known metabolic liability (rapid hydrolysis), the oxetane core brilliantly mitigates the inherent toxicities associated with basic tertiary amines. By lowering the pKa and LogD, the oxetane motif inherently protects against hERG-mediated cardiotoxicity and basal cytotoxicity. Utilizing the self-validating in vitro protocols detailed above will allow drug development professionals to accurately quantify these safety margins before advancing derivatives into in vivo models.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry European Journal of Medicinal Chemistry URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Application Note: Synthesis and Isolation Protocol for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate Introduction & Strategic Design The incorporation of the oxetane motif into pharmaceutical pipelines has surged d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Introduction & Strategic Design

The incorporation of the oxetane motif into pharmaceutical pipelines has surged due to its ability to modulate physicochemical properties, often serving as a metabolically stable, highly polar surrogate for gem-dimethyl groups or carbonyls[1]. Specifically, 3,3-disubstituted oxetanes containing an α-amino acid moiety are highly valued building blocks. This application note details a robust, three-step synthetic protocol for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5).

Mechanistic Rationale: The primary challenge in oxetane chemistry is the susceptibility of the strained four-membered ring to acid-catalyzed ring-opening, which leads to acyclic halogenated propanol derivatives[2]. Therefore, the synthetic route is strategically designed to strictly avoid strong Brønsted acids:

  • Strecker Synthesis : We utilize a modified Strecker reaction employing trimethylsilyl cyanide (TMSCN)[3]. TMSCN is chosen over aqueous alkali cyanides to maintain a homogeneous organic phase, driving the iminium trapping efficiently while minimizing hydrolytic side reactions.

  • Basic Hydrolysis : The intermediate α-aminonitrile is hydrolyzed using aqueous potassium hydroxide. Acidic hydrolysis (e.g., 6M HCl) is strictly avoided to prevent oxetane decomposition[2].

  • Mild Alkylation : Traditional Fischer esterification (HCl/MeOH) is incompatible with the oxetane core. Instead, we employ a mild SN​2 alkylation of the carboxylate salt using methyl iodide and potassium carbonate in a polar aprotic solvent, ensuring complete esterification without ring degradation[2].

Workflow Visualization

Synthesis_Workflow SM 3-Oxetanone Step1 Strecker Rxn TMSCN SM->Step1 Int1 Nitrile Intermediate Step1->Int1 Step2 Hydrolysis KOH Int1->Step2 Int2 Carboxylate Salt Step2->Int2 Step3 Alkylation MeI Int2->Step3 Prod Target Ester Step3->Prod

Workflow for the synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate.

Step-by-Step Experimental Protocol

Safety Note: TMSCN and methyl iodide are highly toxic and volatile. All procedures must be conducted in a certified fume hood with appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of 3-[benzyl(methyl)amino]oxetane-3-carbonitrile

  • Iminium Formation : To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add 3-oxetanone (1.00 g, 13.9 mmol, 1.0 equiv) and anhydrous methanol (25 mL). Add N-benzylmethylamine (1.68 g, 13.9 mmol, 1.0 equiv) dropwise at room temperature. Stir for 1 hour to ensure complete iminium ion formation.

  • Cyanation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMSCN (1.52 g, 15.3 mmol, 1.1 equiv) dropwise over 10 minutes[3].

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Reaction completion is monitored by TLC (Hexanes/EtOAc 8:2, visualizing with KMnO4​ ).

  • Workup : Quench the reaction by carefully adding saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude nitrile is typically pure enough for the next step.

Step 2: Hydrolysis to 3-[benzyl(methyl)amino]oxetane-3-carboxylic acid

  • Hydrolysis : Dissolve the crude nitrile intermediate (~2.8 g) in a 1:1 mixture of Ethanol and Water (30 mL). Add Potassium Hydroxide (KOH) pellets (2.34 g, 41.7 mmol, 3.0 equiv).

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 85 °C for 24 hours. The evolution of ammonia gas indicates the progression of the hydrolysis.

  • Isolation : Cool the mixture to room temperature. Concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water (10 mL) and wash with Diethyl Ether (15 mL) to remove unreacted starting materials.

  • Neutralization : Carefully adjust the aqueous layer to pH ~6.5 using 1M HCl at 0 °C. Critical Step: Do not allow the pH to drop below 5, as the oxetane ring will degrade under acidic conditions. Lyophilize the neutralized aqueous layer to yield the crude amino acid as a solid mixture with KCl, which is used directly in the next step.

Step 3: Mild Esterification to Target Compound

  • Alkylation Setup : Suspend the crude amino acid mixture in anhydrous N,N-Dimethylformamide (DMF) (25 mL). Add Potassium Carbonate ( K2​CO3​ ) (3.84 g, 27.8 mmol, 2.0 equiv) and stir at room temperature for 30 minutes to ensure complete deprotonation of the carboxylate.

  • Esterification : Cool the suspension to 0 °C. Add Methyl Iodide (MeI) (2.96 g, 20.8 mmol, 1.5 equiv) dropwise. Stir the mixture at room temperature for 12 hours[2].

  • Workup and Purification : Dilute the reaction with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). To remove residual DMF, wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL), followed by brine. Dry over Na2​SO4​ and concentrate.

  • Final Polish : Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate.

Analytical Characterization Data

ParameterExpected Value / Description
Molecular Formula C13​H17​NO3​
Molecular Weight 235.28 g/mol
Appearance Colorless to pale yellow oil
1 H NMR ( CDCl3​ , 400 MHz) δ 7.35-7.20 (m, 5H, Ar-H), 4.85 (d, J=6.5 Hz, 2H, Oxetane- CH2​ ), 4.60 (d, J=6.5 Hz, 2H, Oxetane- CH2​ ), 3.80 (s, 3H, O- CH3​ ), 3.65 (s, 2H, N- CH2​ -Ph), 2.15 (s, 3H, N- CH3​ )
MS (ESI+) [M+H]+ m/z calculated: 236.13, found: 236.1
TLC (Hexanes/EtOAc 7:3) Rf​ ≈ 0.4 (UV active, stains with ninhydrin)

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL
  • Application Notes and Protocols: Synthesis of Novel Amino Acid Derivatives via Strecker Synthesis with 3-Oxetanone Source: Benchchem URL

Sources

Application

Application Notes and Protocols: A Guide to the Strategic Incorporation of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate into Peptide Scaffolds

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry, offering a unique combination of properties.[1][2] When incorporated into a peptide backbone, oxetane-containing amino acids can induce specific turn-like structures, enhancing resistance to enzymatic degradation and improving pharmacokinetic profiles.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate and its successful incorporation into peptide scaffolds, a novel building block poised to accelerate the development of next-generation peptide therapeutics.

Part 1: Synthesis of the Oxetane Amino Acid Building Block

A robust and scalable synthesis of the target amino acid is paramount for its widespread application. While numerous methods exist for the synthesis of substituted oxetanes, this section outlines a proposed synthetic route starting from commercially available materials, designed for efficiency and accessibility in a standard organic chemistry laboratory.[4][6][7]

Proposed Synthetic Pathway

The synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate can be envisioned through a multi-step sequence starting from oxetan-3-one. The key steps involve the formation of the 3-amino-3-carboxylate core, followed by N-alkylation.

Synthesis_Pathway A Oxetan-3-one B 3-Aminooxetane-3-carbonitrile A->B Strecker Synthesis (NaCN, NH4Cl) C 3-Aminooxetane-3-carboxylic acid B->C Acid Hydrolysis (HCl) D Methyl 3-aminooxetane-3-carboxylate C->D Esterification (MeOH, SOCl2) E Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate D->E Reductive Amination (x2) 1. Benzaldehyde, NaBH(OAc)3 2. Formaldehyde, NaBH(OAc)3

Caption: Proposed synthetic route for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate.

Detailed Experimental Protocol: Synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Materials and Reagents:

  • Oxetan-3-one

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH4Cl)

  • Concentrated Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Formaldehyde (37% solution in water)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of 3-Aminooxetane-3-carbonitrile (Strecker Synthesis)

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) in water, followed by the addition of sodium cyanide (1.2 eq).

  • Cool the solution to 0 °C in an ice bath and add oxetan-3-one (1.0 eq) dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminooxetane-3-carbonitrile.

Step 2: Hydrolysis to 3-Aminooxetane-3-carboxylic acid

  • To the crude 3-aminooxetane-3-carbonitrile, add concentrated hydrochloric acid (10 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess HCl.

  • The resulting solid is the hydrochloride salt of 3-aminooxetane-3-carboxylic acid.

Step 3: Esterification to Methyl 3-aminooxetane-3-carboxylate

  • Suspend the crude 3-aminooxetane-3-carboxylic acid hydrochloride in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to give the crude methyl 3-aminooxetane-3-carboxylate.

Step 4: N-Benzylation and N-Methylation

  • Dissolve the crude methyl 3-aminooxetane-3-carboxylate in dichloromethane.

  • Add benzaldehyde (1.1 eq) and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer, filter, and concentrate.

  • Dissolve the resulting crude secondary amine in dichloromethane.

  • Add formaldehyde (37% solution, 1.5 eq) and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12 hours.

  • Work up the reaction as in the benzylation step.

  • Purify the final product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate.

Part 2: Incorporation into Peptide Scaffolds

The incorporation of this sterically hindered, non-natural amino acid into a growing peptide chain requires careful consideration of the synthetic methodology. Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are viable options, each with its own set of advantages and challenges.[8][9]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides due to its efficiency and potential for automation.[6][10][11] The Fmoc/tBu strategy is the most commonly employed orthogonal protection scheme.[12][13]

Key Considerations for SPPS:

  • Steric Hindrance: The tertiary amine and the bulky benzyl group of the oxetane amino acid can significantly slow down the coupling reaction. To overcome this, more potent coupling reagents are necessary.[14]

  • Choice of Coupling Reagents: Standard carbodiimide-based coupling agents like DIC/HOBt may be inefficient. Uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are recommended for their higher reactivity.[14]

  • Double Coupling: To ensure complete incorporation, a double coupling strategy is often employed.

  • Monitoring: The Kaiser test can be used to monitor the completion of the coupling reaction, although it may be less reliable with sterically hindered N-terminal amines.

SPPS_Workflow Start Start with Fmoc-protected amino acid on resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Oxetane Amino Acid (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next amino acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin and Deprotection (TFA cocktail) Wash2->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification End Characterized Peptide Purification->End

Caption: General workflow for incorporating the oxetane amino acid via SPPS.

SPPS Protocol: Incorporation of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • Pre-activate a solution of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (3 eq) and HATU (2.9 eq) in DMF with DIPEA (6 eq) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.[6]

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassKey Features
HATU Uronium SaltHigh reactivity, low racemization.
HBTU Uronium SaltSimilar to HATU, widely used.
PyBOP Phosphonium SaltEffective for hindered couplings, but produces a carcinogenic byproduct.
PyAOP Phosphonium SaltA safer alternative to PyBOP with comparable efficiency.[14]
Liquid-Phase Peptide Synthesis (LPPS)

LPPS offers greater flexibility in reaction conditions and is particularly advantageous for the synthesis of short peptides or for fragment condensation to produce longer peptides.[8]

Key Considerations for LPPS:

  • Solubility: Ensuring the solubility of the growing peptide chain in the chosen solvent is crucial.

  • Purification: Intermediate purification after each coupling step can be time-consuming but ensures high purity of the final product.[8]

  • Protecting Group Strategy: The choice of protecting groups for the N- and C-termini is critical for a successful synthesis. The Fmoc group is commonly used for N-terminal protection.

LPPS_Workflow Start Start with C-terminally protected amino acid Deprotection N-terminal deprotection Start->Deprotection Activation Activate C-terminus of Oxetane Amino Acid (e.g., with HATU) Coupling Couple with N-terminally deprotected amino acid/peptide Activation->Coupling Purification1 Purification of di/tripeptide (e.g., column chromatography) Coupling->Purification1 Purification1->Deprotection For next coupling Final_Deprotection Final Deprotection Purification1->Final_Deprotection Final peptide Deprotection->Coupling Repeat_Coupling Couple with next activated amino acid Purification2 Purification End Characterized Peptide Final_Deprotection->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yield and overcome common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing quick and actionable solutions.

FAQ 1: Low or No Product Formation

Question: I am not seeing any significant formation of my desired product, Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate. What are the likely causes?

Answer: Low or no product formation can stem from several factors. A primary consideration is the quality and reactivity of your starting materials. The synthesis of this target molecule typically involves the N-alkylation of Methyl 3-(methylamino)oxetane-3-carboxylate with a benzylating agent.

  • Starting Material Integrity: Ensure your Methyl 3-(methylamino)oxetane-3-carboxylate is pure and that your benzylating agent (e.g., benzyl bromide) has not degraded. Benzyl halides can be sensitive to light and moisture.

  • Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic, moderately strong base is often required to deprotonate the secondary amine without promoting side reactions. The solvent should be anhydrous and capable of dissolving the reactants.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the oxetane ring or other side reactions.[1]

FAQ 2: Presence of Multiple Unidentified Side Products

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the potential side reactions?

Answer: The formation of multiple side products is a common challenge. The primary side reactions to consider are:

  • Over-alkylation: The secondary amine product can be further alkylated to form a quaternary ammonium salt, especially if an excess of the benzylating agent is used.[2]

  • Ring Opening of the Oxetane: The strained oxetane ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[3][4] This is more likely under strongly acidic or basic conditions, or in the presence of strong nucleophiles.

  • Elimination Reactions: If using a strong, sterically hindered base, elimination reactions of the benzylating agent can occur.

FAQ 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are recommended?

Answer: Purification of polar, amino-functionalized oxetanes can be challenging.

  • Column Chromatography: Flash column chromatography on silica gel is a common method.[5][6] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and solving specific problems.

Troubleshooting Workflow: Low Reaction Yield

This workflow will guide you through a systematic process to identify and resolve the root cause of low product yield.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps
1. Assess Starting Material Quality
  • Methyl 3-(methylamino)oxetane-3-carboxylate:

    • Verification: Confirm the identity and purity of this starting material using ¹H NMR and Mass Spectrometry.

    • Common Issues: The free amine can be hygroscopic. Ensure it is stored under anhydrous conditions.

  • Benzylating Agent (e.g., Benzyl Bromide):

    • Verification: Benzyl bromide is a lachrymator and can degrade over time.[7] It is advisable to use a freshly opened bottle or to purify it by distillation if necessary.

    • Alternative Reagents: If benzyl bromide is problematic, consider using benzyl chloride with a catalytic amount of sodium or potassium iodide to generate the more reactive benzyl iodide in situ.[2][7]

2. Optimize Reaction Conditions

The interplay between base, solvent, temperature, and reaction time is crucial for maximizing yield.

ParameterRecommendationRationale
Base Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)These bases are generally non-nucleophilic and strong enough to deprotonate the secondary amine without promoting significant side reactions. Stronger bases like sodium hydride (NaH) could lead to deprotonation at other sites or promote decomposition.[7]
Solvent Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)These polar aprotic solvents are suitable for Sₙ2 reactions.[8] Ensure the solvent is anhydrous, as water can react with the benzylating agent and affect the base's efficacy.
Temperature Room Temperature to 80 °CStart at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.[9] High temperatures can increase the rate of side reactions.
Stoichiometry 1.0 - 1.2 equivalents of benzylating agentA slight excess of the benzylating agent can help drive the reaction to completion. However, a large excess can lead to over-alkylation.
3. Mitigate Side Reactions

A systematic approach to identifying and minimizing side reactions is essential.

Caption: Strategy for mitigating common side reactions.

  • Addressing Over-alkylation:

    • Control Stoichiometry: Use a minimal excess of the benzylating agent (1.0-1.1 equivalents).

    • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Preventing Oxetane Ring Opening:

    • Avoid Strong Acids/Bases: The oxetane ring is generally stable under neutral to moderately basic conditions but can be cleaved by strong acids or bases.[10]

    • Moderate Temperatures: Avoid excessive heating, as this can provide the activation energy for ring-opening pathways.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

This protocol provides a general procedure that can be optimized based on the troubleshooting guide.

Materials:

  • Methyl 3-(methylamino)oxetane-3-carboxylate

  • Benzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-(methylamino)oxetane-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 50-60 °C.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • If the product is tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent system.

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate.

IV. References

  • W. J. Morris, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016. [Link]

  • Vici Health Sciences, "Obstacles in Drug Development and How to Overcome Them," 2024. [Link]

  • A. M. Beauchemin et al., "Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes," The Journal of Organic Chemistry, 2013. [Link]

  • J. A. Bull et al., "Oxetanes: formation, reactivity and total syntheses of natural products," Beilstein Journal of Organic Chemistry, 2025. [Link]

  • M. D. Smith et al., "Oxetane Synthesis via Alcohol C–H Functionalization," Journal of the American Chemical Society, 2023. [Link]

  • M. A. G. M. d'Ischia, "Oxetane Synthesis through the Paternò-Büchi Reaction," Molecules, 2013. [Link]

  • CAS, "Dealing with the challenges of drug discovery," 2023. [Link]

  • J. A. Bull et al., "Recent Advances in the Synthesis of 2-Substituted Oxetanes," European Journal of Organic Chemistry, 2016. [Link]

  • Charles River Laboratories, "Medicinal Chemistry Webinars and Resources." [Link]

  • G. d. Silva, "Medicinal Chemistry: Advancements and Challenges in Drug Development," Research & Reviews: Journal of Chemistry, 2024. [Link]

  • IntuitionLabs, "Why Drug Development Takes Decades: Process & Challenges," 2026. [Link]

  • ZeClinics, "Dealing With The Challenges Of Drug Discovery," 2024. [Link]

  • J. A. Bull, "Synthetic oxetanes in drug discovery: where are we in 2025?," Expert Opinion on Drug Discovery, 2025. [Link]

  • J. A. Bull et al., "Chemical Space Exploration of Oxetanes," Molecules, 2018. [Link]

  • Thieme, "Pharmaceutical Substances." [Link]

  • TeSS, "Data management in Medicinal Chemistry," 2025. [Link]

  • ResearchGate, "N‐benzylation using benzyl bromide.," 2018. [Link]

  • ACS Publications, "Key Resources for Medicinal Chemists," 2020. [Link]

  • Shimadzu, "Medicinal Chemistry." [Link]

  • A. G. Gürek et al., "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES," Marmara Pharmaceutical Journal, 1996. [Link]

  • A. V. Chernyak et al., "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," ChemRxiv, 2023. [Link]

  • J. A. Bull et al., "Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one," Synlett, 2016. [Link]

  • Google Patents, "Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates," 2017.

  • Organic Chemistry Portal, "Synthesis of benzylic amines." [Link]

  • P. R. Blakemore et al., "Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene," The Journal of Organic Chemistry, 2002. [Link]

  • Chem-Station, "Benzyl (Bn) Protective Group," 2014. [Link]

  • D. A. Petrone et al., "Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step," Nature Chemistry, 2024. [Link]

  • T. S. Reddy et al., "SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES," Rasayan Journal of Chemistry, 2015. [Link]

  • ACS Publications, "Organic Letters." [Link]

  • J. A. Bull et al., "Oxetanes: formation, reactivity and total syntheses of natural products," Beilstein Journal of Organic Chemistry, 2025. [Link]

  • J. A. Bull et al., "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage," Organic Letters, 2020. [Link]

  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," 2018. [Link]

  • Chemguide, "Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions." [Link]

  • A. G. H. Wee, "Oxetanes from the Ring Contraction of α-Triflates of γ-Lactones," CHIMIA International Journal for Chemistry, 2006. [Link]

  • Chemguide, "What is nucleophilic substitution?." [Link]

  • P. R. Blakemore, "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine," Beilstein Journal of Organic Chemistry, 2008. [Link]

  • Chemistry Steps, "Nucleophilic Aromatic Substitution." [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently guide researchers through the purification of multifunctional, highly sensitive molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently guide researchers through the purification of multifunctional, highly sensitive molecules. Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate represents a classic "chromatographic trap."

To successfully isolate this compound with high purity and yield, we must abandon generic purification templates and design our workflow around the specific chemical causality of its functional groups. This guide provides field-proven, self-validating protocols to navigate these challenges.

Molecular Profiling & Causality: The "Why" Behind the Failures

Q: Why does this specific molecule degrade or tail so severely during standard purification?

A: The difficulty stems from the conflicting stability profiles of its three primary functional groups. Standard chromatography methods often optimize for one group while inadvertently destroying another.

  • The Tertiary Amine (Benzyl(methyl)amino group): This group is highly basic. On standard normal-phase silica gel, the basic amine undergoes strong ionic interactions and hydrogen bonding with acidic silanol groups (Si-OH, pKa ~4.5–5.5). This acid-base interaction is the direct cause of severe peak tailing and irreversible sample loss[1].

  • The Oxetane Ring: This strained four-membered cyclic ether is highly susceptible to acid-catalyzed ring opening[2]. The strained C-O-C bond angle exposes the oxygen's lone pair, making it prone to protonation by strong acids (like Trifluoroacetic acid, TFA), which triggers nucleophilic attack or spontaneous degradation[3].

  • The Methyl Ester: While stable under neutral and mildly acidic conditions, the ester is prone to saponification (hydrolysis) if exposed to strongly basic aqueous conditions or prolonged contact with strong amine modifiers.

PurificationWorkflow Start Crude Mixture: Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate Scale What is the purification scale? Start->Scale Prep Preparative Scale (>100 mg) Scale->Prep Large Scale Analyt Analytical / Semi-Prep (<100 mg) Scale->Analyt Small Scale Flash Normal Phase Flash (Amine-Functionalized Silica) Prep->Flash HPLC Reversed-Phase HPLC (High-pH C18, NH4HCO3 Buffer) Analyt->HPLC Aqueous Compatible SFC Supercritical Fluid Chromatography (2-EP Column, CO2/MeOH) Analyt->SFC Moisture Sensitive / Fast

Decision matrix for selecting the optimal chromatography workflow based on scale.

Normal Phase Flash Chromatography

Q: My compound is streaking on standard silica gel. Should I add Triethylamine (TEA) to my mobile phase to fix the tailing?

A: While adding 1–5% TEA is a common trick to mask acidic silanols[1], it is not recommended for this specific molecule. Prolonged exposure to TEA during post-purification fraction concentration risks ester transamidation or hydrolysis.

The Solution: Use an Amine-Functionalized Silica (NH2-Silica) column. The stationary phase is pre-capped with aminopropyl groups, neutralizing the surface and preventing the basic tertiary amine from binding. This allows for sharp elution without the need for reactive mobile phase modifiers[4].

SilanolInteraction cluster_0 Standard Silica (Avoid) cluster_1 Amine-Functionalized Silica (Recommended) Silanol Acidic Silanol (Si-OH) Amine Tertiary Amine Target Silanol->Amine Strong H-Bonding Tailing Peak Tailing & Irreversible Binding Amine->Tailing Causes ModSilica Capped Silanol (Si-NH2) Amine2 Tertiary Amine Target ModSilica->Amine2 No Ionic Interaction Elution Sharp Peak & High Recovery Amine2->Elution Enables

Mechanistic comparison of basic amine interactions on standard versus functionalized silica.

Step-by-Step Protocol: NH2-Silica Flash Chromatography
  • Column Equilibration: Equilibrate an amine-functionalized silica column with 100% Hexane (or Heptane) for 3–5 column volumes (CV).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Liquid-load the sample directly onto the column head. Self-validation: Ensure no precipitation occurs upon contact with the hexane mobile phase.

  • Gradient Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexane over 10–12 CV.

  • Detection: Monitor fractions via UV at 254 nm (targeting the benzyl group chromophore).

  • Fraction Recovery: Pool the product-containing fractions and evaporate under reduced pressure at a water bath temperature of ≤35°C to preserve the thermal stability of the oxetane ring.

Reversed-Phase HPLC (RP-HPLC)

Q: I used 0.1% TFA in my RP-HPLC method to improve the amine peak shape, but my compound completely degraded. What happened?

A: TFA (Trifluoroacetic acid) drops the mobile phase pH to ~2.0. This highly acidic environment rapidly catalyzes the ring-opening of the strained oxetane[2]. You must shift to a high-pH mobile phase . Operating at a pH of 8.5 will keep the oxetane intact while deprotonating the tertiary amine (pushing it into its free-base form), which dramatically improves peak shape and retention on a C18 column.

Step-by-Step Protocol: High-pH RP-HPLC
  • Buffer Preparation: Prepare Mobile Phase A by dissolving 10 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade water. Adjust the pH to 8.5 using dilute ammonium hydroxide. Use 100% Acetonitrile as Mobile Phase B.

  • Column Selection: Utilize a high-pH stable C18 UPLC/HPLC column (e.g., Waters XBridge or equivalent hybrid-silica technology). Standard silica C18 columns will dissolve at this pH.

  • Gradient Execution: Run a gradient from 5% B to 95% B over 15 minutes.

  • Post-Purification: Lyophilize the collected fractions immediately. Self-validation: Ammonium bicarbonate is fully volatile and will sublime during lyophilization, leaving behind the pure free-base product without residual salt contamination.

Supercritical Fluid Chromatography (SFC)

Q: I need to scale up purification quickly and minimize aqueous exposure to protect the ester. Is SFC viable?

A: Yes, SFC is the premier choice for basic amines. It minimizes solvent exposure, operates rapidly, and avoids the aqueous conditions that threaten the ester. However, basic compounds often require basic additives in the SFC modifier to prevent tailing[5].

Step-by-Step Protocol: Preparative SFC
  • Stationary Phase: Select a 2-Ethylpyridine (2-EP) SFC column. The intrinsic basic character of the 2-EP phase often eliminates the need for aggressive mobile phase additives.

  • Mobile Phase: Use Supercritical CO2 with a Methanol cosolvent.

  • Additive Optimization: If peak tailing persists, add 0.1% N,N-Dimethylethylamine (DMEA) or Diethylamine (DEA) to the methanol cosolvent[6]. DMEA is highly volatile and easily removed post-purification.

  • Operating Conditions: Set backpressure to 120 bar and column temperature to 35°C. Run a gradient of 5% to 40% Methanol over 8 minutes.

  • Recovery: Collect fractions via a cyclone separator and evaporate the residual methanol under a gentle nitrogen stream.

Quantitative Method Comparison

To aid in method selection, the following table summarizes the quantitative operational parameters and expected recovery metrics for the three validated workflows.

Chromatography MethodOptimal Stationary PhaseMobile Phase / ModifiersOperating pHTypical Loading CapacityExpected Recovery Rate
Normal Phase Flash NH2-Functionalized SilicaHexane / Ethyl AcetateNeutral1.0 – 5.0% of column weight> 85%
Reversed-Phase HPLC High-pH Stable C18Water / MeCN + 10 mM NH4HCO38.50.1 – 0.5% of column weight> 90%
Preparative SFC 2-Ethylpyridine (2-EP)CO2 / Methanol + 0.1% DMEAApparent Basic2.0 – 10.0% of column weight> 95%

References

  • Title: Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC)
  • Title: Technical Support Center: Purifying Basic Amines via Column Chromatography Source: BenchChem URL
  • Source: HPLC.
  • Source: Chemical Reviews (ACS Publications)
  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of strained heterocycles into drug discovery pipelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of strained heterocycles into drug discovery pipelines. Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate is a highly valuable 3,3-disubstituted building block used to replace gem-dimethyl or carbonyl groups to improve metabolic stability and aqueous solubility.

However, manipulating this molecule requires precise chemical control. The oxetane ring possesses a high 1[1], comparable to oxiranes. Furthermore, the strained C–O–C bond angle effectively exposes the oxygen lone pairs, making the oxetane oxygen a 2[2]. This fundamental property dictates its reactivity: while it is highly stable to basic conditions, it is exceptionally prone to acid-catalyzed ring-opening.

Diagnostic FAQs & Troubleshooting

Q1: During the hydrolysis of the methyl ester to the corresponding carboxylic acid, I am observing significant acyclic byproduct formation. What is causing this? A: If you are using acidic conditions (e.g., aqueous HCl or TFA) to hydrolyze the ester, the oxetane ring will rapidly cleave. The oxetane oxygen is easily protonated by strong Brønsted acids, which lowers the activation energy for nucleophilic attack by water or halides, resulting in acyclic 1,2-diols or halo-alcohols. Causality & Solution: The3[3]; the ring-opening reaction is strictly triggered by external strong acids. Always perform ester hydrolysis under mild basic conditions (e.g., LiOH in THF/H₂O).

Q2: I need to remove the benzyl group to yield the secondary amine. My standard Pd/C hydrogenation with a few drops of acetic acid is destroying the starting material. Why? A: While acidic additives (like AcOH or HCl) are routinely used to accelerate the debenzylation of tertiary amines, the combination of an acid and a transition metal catalyst triggers the reductive cleavage of the strained 4-membered ring. Causality & Solution: Perform the hydrogenolysis in strictly neutral solvents (such as methanol or ethyl acetate) using standard Pd/C under an H₂ balloon. The reaction kinetics may be slower, but it entirely prevents the formation of ring-opened over-reduction byproducts.

Q3: Can I use standard peptide coupling reagents (like EDC·HCl) if I convert this to the free carboxylic acid? A: Yes, but you must strictly control the pH. The hydrochloride salt in EDC·HCl can induce localized acidic microenvironments leading to degradation. Causality & Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Hunig's base in excess to3[3].

Quantitative Data: Byproduct Mitigation Matrix

The following table summarizes the causal relationship between reaction conditions and byproduct formation, providing validated mitigation strategies.

Reaction WorkflowConventional Conditions (High Risk)Primary Byproduct ObservedOptimized Conditions (Mitigation)Expected Yield
Ester Hydrolysis Aqueous HCl, Reflux1,2-Diol (Ring-opened)LiOH, THF/H₂O (3:1), 25 °C>90%
N-Debenzylation Pd/C, H₂, AcOH additiveRing-cleaved amino-alcoholsPd/C, H₂ (1 atm), Neutral MeOH85–95%
Amide Coupling EDC·HCl, no baseChloro-alcohol (Ring-opened)HATU, DIPEA (3 eq.), DMF>85%

Validated Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems incorporating In-Process Controls (IPC).

Protocol A: Mild Basic Ester Hydrolysis (Saponification)

Objective: Convert Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate to the free carboxylic acid without inducing ring-opening.

  • Initialization: Dissolve 1.0 equivalent of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4–6 hours.

  • IPC (Self-Validation): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 236 [M+H]⁺) is fully consumed, replaced by the product mass (m/z 222[M+H]⁺).

  • Isoelectric Isolation (Critical Step): Because the product is a zwitterionic amino acid, do not quench with strong aqueous acid. Instead, carefully adjust the pH to ~6.5 using 1M NaHSO₄ or a weak cation exchange resin. Extract with a polar organic solvent (e.g., 2-MeTHF) or lyophilize the aqueous layer directly to isolate the product.

Protocol B: Neutral Catalytic N-Debenzylation

Objective: Cleave the N-benzyl group to yield Methyl 3-(methylamino)oxetane-3-carboxylate safely.

  • Preparation: Dissolve the starting material in anhydrous, neutral Methanol (0.1 M). Do not add any acidic modifiers.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous Argon stream.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 12–18 hours.

  • IPC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The secondary amine product will stain strongly with Ninhydrin (yielding a distinct color change), whereas the tertiary amine starting material will not.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol and concentrate the filtrate under reduced pressure.

Mechanistic Workflow Visualization

The following diagram maps the divergent chemical pathways, illustrating how specific conditions lead to either successful product isolation or catastrophic byproduct formation.

ByproductMitigation cluster_hydrolysis Ester Hydrolysis cluster_debenzylation N-Debenzylation SM Methyl 3-[benzyl(methyl)amino] oxetane-3-carboxylate BaseHyd Mild Base (LiOH) Neutral Workup SM->BaseHyd AcidHyd Strong Acid (HCl/TFA) Hydrolysis SM->AcidHyd NeutDebenz Pd/C, H2 Balloon Neutral Solvent (MeOH) SM->NeutDebenz AcidDebenz Pd/C, H2 Pressure Acidic Additive (AcOH) SM->AcidDebenz AcidProd 3-[benzyl(methyl)amino] oxetane-3-carboxylic acid (High Yield) BaseHyd->AcidProd RingOpen1 Acyclic 1,2-Diol / Halo-alcohol Byproducts AcidHyd->RingOpen1 AmineProd Methyl 3-(methylamino) oxetane-3-carboxylate (High Yield) NeutDebenz->AmineProd RingOpen2 Over-Reduction / Ring Cleavage Byproducts AcidDebenz->RingOpen2

Reaction pathways of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate and byproduct formation.

References

  • Mild Intramolecular Ring Opening of Oxetanes | Organic Letters Source: ACS Publications URL
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL
  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL
  • A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis Source: Benchchem URL

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate: Comprehensive Safety and Disposal Protocol

In modern drug discovery and synthetic chemistry, oxetane-containing building blocks have become highly valued for their ability to modulate physicochemical properties, such as improving metabolic stability and aqueous s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and synthetic chemistry, oxetane-containing building blocks have become highly valued for their ability to modulate physicochemical properties, such as improving metabolic stability and aqueous solubility. Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5) is a prime example of such a scaffold[1][2]. However, the unique structural features of this compound—combining a strained four-membered ether ring, a basic tertiary amine, and a hydrolyzable ester—demand specialized handling and disposal protocols to ensure laboratory safety and environmental compliance.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides the mechanistic causality behind our safety protocols and a self-validating workflow for Resource Conservation and Recovery Act (RCRA) compliant disposal.

Physicochemical Hazard Profile & Mechanistic Causality

To safely manage the disposal of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate, one must first understand the chemical reactivity dictated by its functional groups:

  • Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain (approximately 107 kJ/mol). While relatively stable under neutral and basic conditions, exposure to strong Brønsted or Lewis acids protonates the oxetane oxygen. This drastically lowers the activation energy for nucleophilic attack or spontaneous ring-opening, leading to exothermic polymerization or decomposition.

  • Basic Amine Center: The benzyl(methyl)amino group acts as a Brønsted base. If an operator attempts to neutralize this basic center with a strong acid prior to disposal, the localized drop in pH can inadvertently trigger the aforementioned oxetane ring-opening cascade.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly basic or acidic aqueous conditions, generating methanol (a volatile, toxic, and flammable byproduct) and the corresponding carboxylic acid.

Because of these competing reactivities, waste containing this compound must be maintained in a neutral to mildly basic, non-aqueous environment prior to final incineration.

OxetaneHazard Oxetane Oxetane Ring (High Strain Energy) Acid Exposure to Strong Brønsted/Lewis Acids Oxetane->Acid Hazard Protonation Protonation of Oxetane Oxygen Acid->Protonation RingOpening Exothermic Ring-Opening (Polymerization/Decomposition) Protonation->RingOpening Safety Store & Dispose in Neutral/Basic Conditions RingOpening->Safety Mitigation

Mechanistic pathway of acid-catalyzed oxetane ring-opening and required mitigation strategy.

Regulatory Classification & Quantitative Data

Under the US Environmental Protection Agency (EPA) guidelines, specifically 40 CFR Part 261 (Identification and Listing of Hazardous Waste) , this compound and its solutions must be evaluated for hazardous characteristics prior to disposal[3][4]. While the neat compound may not trigger specific acute toxicity "P-list" codes, it is managed as a hazardous organic solid/liquid waste due to its organic load and potential for environmental toxicity.

Chemical & Disposal Parameters
Property / ParameterValue / Classification
Compound Name Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
CAS Number 2306275-04-5
Molecular Weight 235.28 g/mol
Chemical Formula C₁₃H₁₇NO₃
RCRA Waste Classification Managed as Hazardous Solid Waste (Organic); Subject to 40 CFR Part 261[3][4]
Primary Hazards Skin/Eye Irritant, Environmental Toxicity, Exothermic Acid Reactivity
Target Disposal Method High-Temperature Incineration via licensed TSDF

Step-by-Step Disposal Protocol

Generators of hazardous waste must comply with 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste) [5][6]. The following protocol ensures safe segregation and preparation for incineration.

Step 1: Preparation and PPE Don a flame-resistant lab coat, chemical-resistant nitrile gloves, and safety goggles. Conduct all waste consolidation inside a certified chemical fume hood to prevent inhalation of any volatile solvent vapors.

Step 2: Chemical Compatibility Verification (Critical) Verify that the target waste carboy does not contain strong acids (e.g., HCl, TFA, sulfuric acid, or Lewis acids like BF₃). Mixing this oxetane derivative with acidic waste streams can cause rapid, exothermic ring-opening, leading to dangerous pressure buildup and potential rupture of the sealed waste container.

Step 3: Solvent Dilution If disposing of the neat chemical or a highly concentrated reaction mixture, dilute it with a compatible, non-reactive solvent (e.g., ethyl acetate, ethanol, or non-halogenated ethers). Dilution acts as a thermal sink, mitigating any localized heat generation if trace reactive impurities are present in the waste stream.

Step 4: Waste Segregation Route the diluted mixture into the appropriate waste stream based on the solvent system used:

  • Non-Halogenated Stream: If the compound is dissolved in solvents like ethyl acetate, hexane, or methanol, transfer it to the "Non-Halogenated Organic Waste" container.

  • Halogenated Stream: If the compound was utilized in dichloromethane (DCM), chloroform, or mixed with other halogenated reagents, it must be disposed of in the "Halogenated Organic Waste" container to comply with TSDF incineration requirements.

Step 5: RCRA-Compliant Labeling Attach a hazardous waste label to the container immediately upon adding the waste. Clearly spell out "Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate" alongside the diluent solvents. Do not use chemical structures or abbreviations (e.g., do not write "Oxetane SM").

Step 6: Storage and TSDF Transfer Store the sealed waste container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the waste is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration within your facility's regulatory timeframe (e.g., 90 days for Large Quantity Generators)[5][7].

DisposalWorkflow Start Waste Generation: Methyl 3-[benzyl(methyl)amino] oxetane-3-carboxylate CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes AcidCheck Contains Strong Acids? CheckHalogen->AcidCheck No Incineration Licensed RCRA Incineration Facility Halogenated->Incineration Neutralize Neutralize carefully (Prevent Oxetane Ring-Opening) AcidCheck->Neutralize Yes NonHalogenated Non-Halogenated Organic Waste Stream AcidCheck->NonHalogenated No Neutralize->NonHalogenated NonHalogenated->Incineration

Decision matrix for the segregation and RCRA-compliant disposal of oxetane derivatives.

Emergency Spill Response Workflow

In the event of an accidental spill outside of primary containment, execute the following operational plan:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the room's HVAC or fume hood ventilation is operating at maximum capacity to clear potential aerosolized particulates or solvent vapors.

  • Containment (Material Selection is Key): Surround and cover the spill with an inert, non-acidic absorbent material such as vermiculite or clean sand. Do not use acidic clays or untreated silica gel. The acidic surface sites on these materials can trigger oxetane ring-opening or cause exothermic salt formation with the basic benzylamine moiety.

  • Collection: Using non-sparking tools, sweep the absorbed mixture and place it into a compatible, sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild, slightly basic detergent solution (e.g., dilute sodium bicarbonate) to neutralize any residual traces and stabilize the oxetane ring, followed by a thorough water rinse.

  • Disposal: Label the bucket as "Hazardous Spill Residue - Organic" and manage it according to the RCRA generator guidelines outlined in 40 CFR Part 262[5][6].

References

  • US Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR. Available at: [Link]

  • US Environmental Protection Agency (EPA). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste". eCFR. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary". EPA.gov. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.